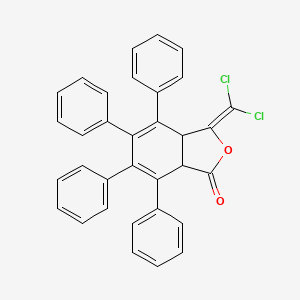
3-(Dichloromethylidene)-4,5,6,7-tetraphenyl-3a,7a-dihydro-2-benzofuran-1(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dichloromethylene)-4,5,6,7-tetraphenyl-3,3a-dihydroisobenzofuran-1(7aH)-one is a complex organic compound characterized by its unique structure, which includes a dichloromethylene group and multiple phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloromethylene)-4,5,6,7-tetraphenyl-3,3a-dihydroisobenzofuran-1(7aH)-one typically involves multi-step organic reactions. One common method includes the use of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as a chlorinating agent. The reaction is carried out under reflux conditions with methanol as the solvent and silica gel as the catalyst, yielding high purity products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dichloromethylene)-4,5,6,7-tetraphenyl-3,3a-dihydroisobenzofuran-1(7aH)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Dichloromethylene)-4,5,6,7-tetraphenyl-3,3a-dihydroisobenzofuran-1(7aH)-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 3-(Dichloromethylene)-4,5,6,7-tetraphenyl-3,3a-dihydroisobenzofuran-1(7aH)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethane: A simpler compound with similar chlorinated groups but fewer phenyl rings.
1,2,3,3,5,5-Hexachloro-4-dichloromethylene-cyclopentene: Another chlorinated compound with a different core structure.
Eigenschaften
CAS-Nummer |
13088-36-3 |
|---|---|
Molekularformel |
C33H22Cl2O2 |
Molekulargewicht |
521.4 g/mol |
IUPAC-Name |
3-(dichloromethylidene)-4,5,6,7-tetraphenyl-3a,7a-dihydro-2-benzofuran-1-one |
InChI |
InChI=1S/C33H22Cl2O2/c34-32(35)31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)33(36)37-31)24-19-11-4-12-20-24/h1-20,29-30H |
InChI-Schlüssel |
OIJNCMQCNBTSIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C3C2C(=C(Cl)Cl)OC3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)

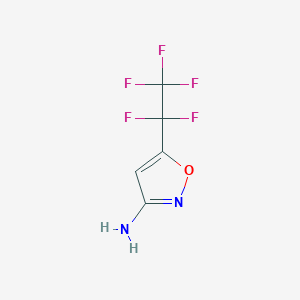
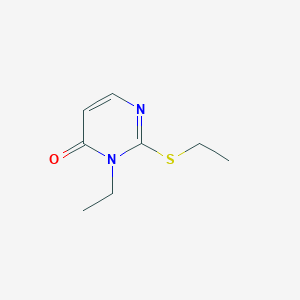

![[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-](/img/structure/B12920371.png)
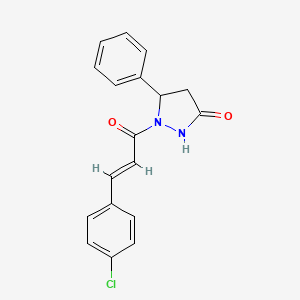
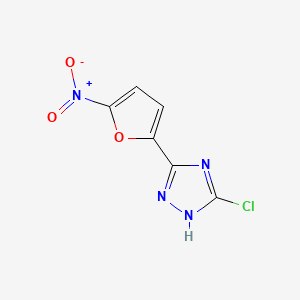
![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
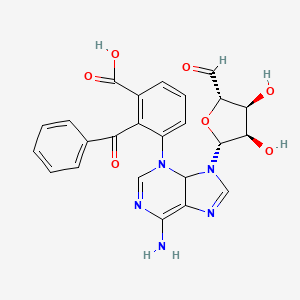
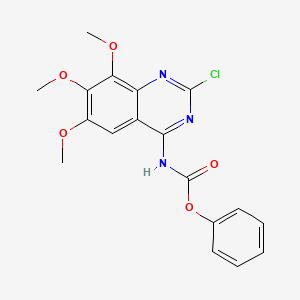
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)

